
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and an indole ring, making it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid typically involves multiple steps, starting with the preparation of the benzylpiperidine and indole intermediates. The benzylpiperidine can be synthesized through the hydrogenation of N-benzylpiperidine, while the indole derivative is prepared via Fischer indole synthesis. The final step involves the coupling of these intermediates under acidic or basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the coupling reactions. The process is designed to be scalable, allowing for the production of large quantities of the compound for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties, often facilitated by reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, while the indole ring can engage in various biochemical reactions. These interactions can modulate cellular signaling pathways, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)acetic acid
- 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride
Uniqueness
Compared to similar compounds, 2-(1-(1-Benzylpiperidin-4-YL)-5-methoxy-2-methyl-1H-indol-3-YL)acetic acid stands out due to its unique combination of the benzylpiperidine and indole moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C24H28N2O3 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[1-(1-benzylpiperidin-4-yl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C24H28N2O3/c1-17-21(15-24(27)28)22-14-20(29-2)8-9-23(22)26(17)19-10-12-25(13-11-19)16-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
GNCCHLCPNRXYPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1C3CCN(CC3)CC4=CC=CC=C4)C=CC(=C2)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


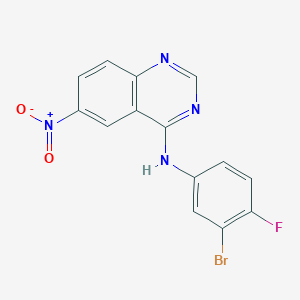

![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)
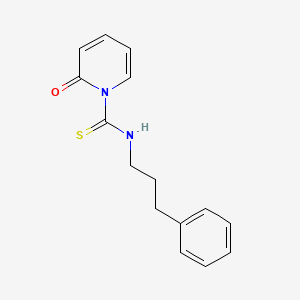




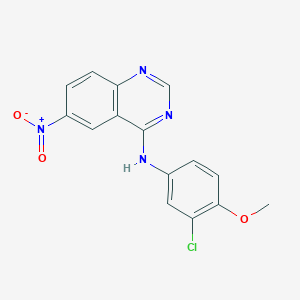
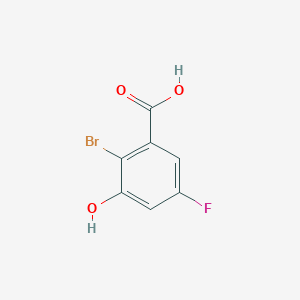
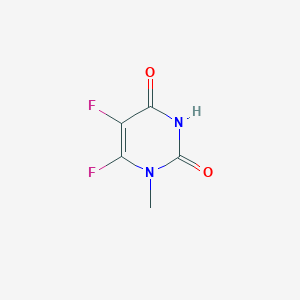

![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)

